REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:18]=[N:17][C:16]3[C:11]2=[N:12][CH:13]=[N:14][C:15]=3[NH2:19])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[C].[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:18]=[N:17][C:16]3[C:11]2=[N:12][CH:13]=[N:14][C:15]=3[NH2:19])=[CH:6][CH:5]=1 |f:3.4|
|
Name
|
[9-(4-nitrophenyl)-9H-purin-6-yl]amine
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The palladium carbon was removed by Celite filtration
|
Type
|
WASH
|
Details
|
the filtrate was washed with 3 L of hot methanol
|
Type
|
CONCENTRATION
|
Details
|
The methanol solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the formed product was purified by a silica gel column (ethyl acetate:methanol=8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.29 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |